N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride, commonly referred to as Ro-8-1998, is a chemical compound with significant pharmacological properties. It is classified as a tricyclic antidepressant and is known for its potential effects on neurotransmitter systems in the brain. The compound has garnered attention in scientific research, particularly for its antidepressant effects comparable to established medications like imipramine.
The compound has been synthesized and studied in various laboratories, with its chemical structure and properties documented in scientific literature and chemical databases such as PubChem and BenchChem. Its CAS Registry Number is 27747-18-8, which helps in identifying the substance uniquely across various platforms.
N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride is classified under:
The synthesis of N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride typically involves the reaction of specific precursors under controlled conditions. The general synthetic route includes:
The synthesis may involve various reagents such as oxidizing agents (e.g., hydrogen peroxide) and solvents that facilitate the reaction under specific temperature and pressure conditions. The yield and purity of the final product are often assessed using chromatographic methods.
The molecular structure of N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | (3E)-N,N-dimethyl-3-(7-methyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide;hydrochloride |
| InChI | InChI=1S/C21H23NO.ClH/c1... |
| SMILES | CC1=C2C=CC3=CC=CC=C3C(=C\CCN+(C)[O-])/C2=CC=C1.Cl |
The compound exhibits a complex three-dimensional structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.
N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride involves its interaction with neurotransmitter systems in the brain:
Clinical studies have indicated that Ro-8-1998 exhibits efficacy comparable to traditional antidepressants like imipramine, making it a subject of interest for further research.
N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride is characterized by:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under normal conditions |
| Melting Point | Specific data not provided but typically within standard ranges for similar compounds |
N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride has been primarily studied for its:
This compound represents a significant area of interest within pharmaceutical research due to its unique properties and potential therapeutic applications in mental health disorders. Further studies may elucidate additional uses and enhance understanding of its pharmacodynamics.
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5